8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound . It is related to the “8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine” compound, which has a molecular weight of 232.47 .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, which includes “8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine”, has been the subject of several studies . One common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Scientific Research Applications
Synthesis and Chemical Properties
- 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine and its derivatives are significant in the field of synthetic organic chemistry. Tang et al. (2014) discussed the synthesis of such compounds through bromine-mediated oxidative cyclization and their potential as versatile synthetic intermediates for various chemical reactions, including palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Applications in Agriculture
- Compounds like 8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine have shown significant herbicidal activity. Moran (2003) found that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds possess excellent herbicidal properties against a broad spectrum of vegetation (Moran, 2003).
Biological and Pharmacological Research
- El-Kurdi et al. (2021) synthesized triazolopyridines like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and studied their biological properties. Such compounds can have numerous applications in pharmaceutical research (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
Antioxidant Properties
- Smolsky et al. (2022) conducted a study on the antioxidant properties of [1,2,4]triazolo[1,5-a]pyridine derivatives, demonstrating their potential in reducing oxidative stress and acting as potential antioxidants (Smolsky, Мakei, Yanchenko, & Роletai, 2022).
Structural and Electronic Properties
- Mu et al. (2015) focused on the synthesis and characterization of compounds like 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, providing insights into their structural and electronic properties. Such studies are essential for the development of new materials with specific electronic characteristics (Mu, Mingyan, Zhaohui, Tan, Weng, Wu, & Liu, 2015).
properties
IUPAC Name |
8-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMZXLOITHKGTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Cl)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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